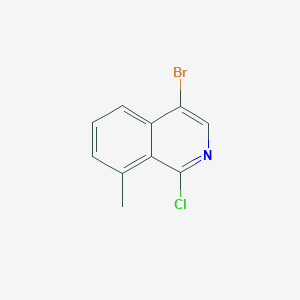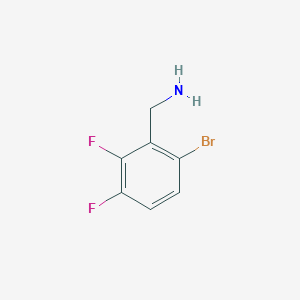
2-(3-Bromo-2-hydroxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6BrNO and a molecular weight of 212.05 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrile group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-hydroxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxyphenylacetonitrile with bromine in the presence of a suitable catalyst . Another method includes the use of 2-bromo-1-arylethanones under the condition of potassium carbonate (K2CO3) in dioxane . These methods typically yield the desired product with high purity and efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce this compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as benzofurans, under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Cyclization Reactions: Cyclization can be achieved using catalysts like palladium or nickel under controlled temperature and pressure.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetonitriles with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Cyclization Reactions: Products include heterocyclic compounds such as benzofurans.
Scientific Research Applications
2-(3-Bromo-2-hydroxyphenyl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-hydroxyphenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions . These interactions enable the compound to modulate the activity of enzymes and receptors, making it useful in various biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2’-hydroxyacetophenone: Similar in structure but lacks the nitrile group.
2-(2-Bromophenyl)acetonitrile: Similar but lacks the hydroxyl group.
3-Bromo-2-hydroxybenzonitrile: Similar but has the nitrile group directly attached to the benzene ring.
Uniqueness
2-(3-Bromo-2-hydroxyphenyl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the benzene ring, which allows for diverse chemical reactivity and applications in various fields .
Properties
IUPAC Name |
2-(3-bromo-2-hydroxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,11H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPHRGXAUAOSCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)
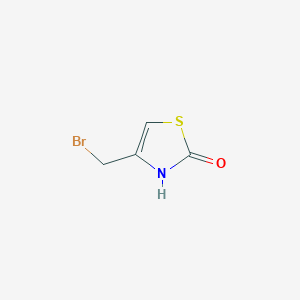
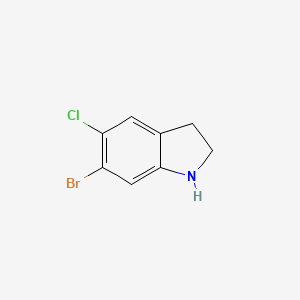
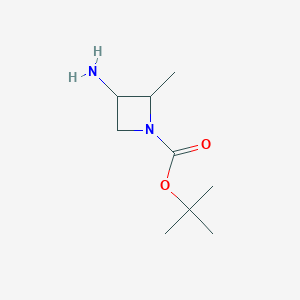
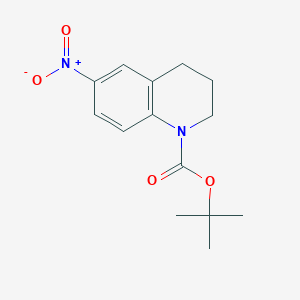
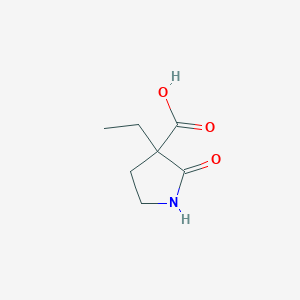
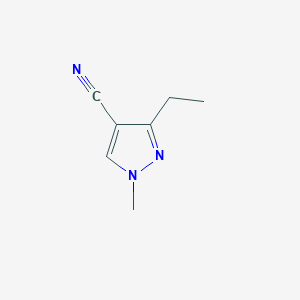
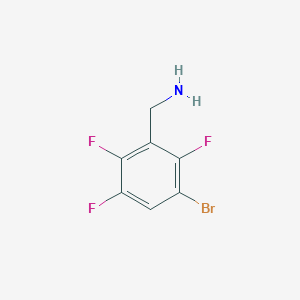
![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)

